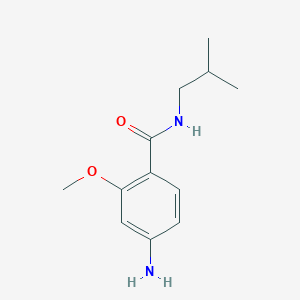

4-Amino-2-methoxy-N-(2-methylpropyl)benzamide

Beschreibung

4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position, an amino group at the 4-position, and a 2-methylpropyl (isobutyl) substituent on the benzamide nitrogen. This compound has been synthesized for applications in coordination chemistry and radiopharmaceutical research, particularly in the development of copper complexes for radiofluorination .

Eigenschaften

IUPAC Name |

4-amino-2-methoxy-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)7-14-12(15)10-5-4-9(13)6-11(10)16-3/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRYLLLENSXNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methoxybenzoic acid and 2-methylpropylamine.

Amide Formation: The carboxylic acid group of 4-amino-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with 2-methylpropylamine to form the desired benzamide.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-methoxy-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Therapeutics

The compound has demonstrated significant potential as a therapeutic agent for cardiovascular diseases. It exhibits smooth muscle relaxation, hypotensive effects, and vasodilatory actions similar to those of conventional calcium antagonists. This makes it suitable for treating conditions such as hypertension, angina pectoris, and renal circulatory disorders. Research indicates that it can suppress vascular contraction caused by various agonists, offering a unique mechanism of action compared to traditional treatments .

Anti-Asthma Activity

In preclinical studies, the compound showed efficacy in inhibiting bronchoconstriction induced by histamine and acetylcholine in guinea pig models. This suggests its potential role as an anti-asthma medication, providing relief from airway constriction and improving respiratory function .

Antiviral Properties

Recent studies have identified derivatives of benzamide compounds, including 4-amino-2-methoxy-N-(2-methylpropyl)benzamide, as effective inhibitors of viral entry, particularly against Ebola and Marburg viruses. These compounds have shown low effective concentrations (EC50 < 10 μM), indicating their potential for development into antiviral therapies. The structure-activity relationship (SAR) studies have further optimized these compounds for increased potency and selectivity against filoviruses .

Cancer Research

The compound's derivatives have been explored for their anticancer activity, particularly as tyrosine kinase inhibitors (TKIs). These compounds were designed to mimic the natural ATP substrate, which is crucial for the inhibition of cancer cell proliferation. In vitro studies have demonstrated their ability to inhibit the growth of cancer cells effectively .

Drug Resistance Modulation

Research has indicated that certain benzamide derivatives can reverse drug resistance in cancer cells. For instance, modifications to the benzamide structure have been shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines, suggesting a role in overcoming multidrug resistance mechanisms .

Data Summary

Case Study 1: Antiviral Efficacy

A recent study evaluated several 4-(aminomethyl)benzamide derivatives against wild-type strains of Ebola and Marburg viruses in Vero cells. The results indicated that specific modifications significantly improved antiviral activity, with one compound achieving an EC50 value below 10 μM. This highlights the potential for these compounds to be developed into therapeutic agents for viral infections .

Case Study 2: Cancer Cell Inhibition

In a study focusing on novel benzamide derivatives as TKIs, researchers synthesized compounds based on the 4-amino-2-methoxy-N-(2-methylpropyl)benzamide scaffold. These compounds were tested for their ability to inhibit Bcr–Abl kinase activity in vitro, showing promising results that suggest they could serve as effective treatments for certain types of leukemia .

Wirkmechanismus

The mechanism of action of 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Pathways Involved: The compound may influence pathways related to inflammation, pain perception, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Lacks the 4-amino and 2-methoxy groups but features a 3-methylbenzamide core and a hydroxyl-containing branched alkyl chain.

b) N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

- Structure: Shares the benzamide backbone but incorporates a 4-chlorobenzylamino group and a 4-methoxyphenyl moiety.

- Key Differences : Enhanced steric bulk and polarity due to the 4-chlorobenzyl group, resulting in a higher molecular weight (464.98 g/mol vs. ~264 g/mol for the target compound) and distinct NMR spectral profiles .

c) 3-Amino-N-(3-methoxypropyl)benzamide

Table 1: Structural Comparison of Benzamide Derivatives

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide | 4-Amino, 2-methoxy, N-(2-methylpropyl) | ~264 | Amino, Methoxy, Isobutyl |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) | ~237 | Hydroxyl, Methyl |

| N-(2-((4-Chlorobenzyl)amino)-...-benzamide | 4-Chlorobenzyl, 4-methoxyphenyl | 464.98 | Chlorine, Methoxy, Amide |

| 3-Amino-N-(3-methoxypropyl)benzamide | 3-Amino, N-(3-methoxypropyl) | ~208 | Amino, Methoxypropyl |

Physicochemical Properties

- 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide: Predicted moderate polarity due to the methoxy and amino groups. The branched isobutyl chain likely reduces water solubility compared to linear alkyl chains .

- N-(2-((4-Chlorobenzyl)amino)-...-benzamide: Melting point 142.9–143.4°C and a polar partition coefficient of 0.7 (70:30 ethyl acetate/petroleum ether) .

Table 2: Physicochemical Properties

| Compound Name | Melting Point (°C) | Partition Coefficient (Log P) | Solubility Trends |

|---|---|---|---|

| 4-Amino-2-methoxy-N-(2-methylpropyl)benzamide | Not reported | Estimated ~2.5 | Moderate in organic solvents |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | >150 | Not reported | Polar solvents |

| N-(2-((4-Chlorobenzyl)amino)-...-benzamide | 142.9–143.4 | 0.7 (ethyl acetate/petroleum ether) | Low in aqueous media |

Biologische Aktivität

4-Amino-2-methoxy-N-(2-methylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

4-Amino-2-methoxy-N-(2-methylpropyl)benzamide can be synthesized through various organic reaction pathways. The general approach involves the reaction of 4-amino-2-methoxybenzoic acid with 2-methylpropylamine, typically under acidic conditions to facilitate the formation of the amide bond. The synthesis can be optimized using different solvents and catalysts to increase yield and purity.

Antiviral Properties

Recent studies have indicated that compounds related to the benzamide class, including 4-amino derivatives, exhibit significant antiviral activity. For instance, 4-(aminomethyl)benzamide derivatives have shown potent inhibition against Ebola and Marburg viruses, with effective concentrations (EC50) below 10 μM in cellular assays . This suggests that similar structural motifs in 4-amino-2-methoxy-N-(2-methylpropyl)benzamide may confer antiviral properties.

Anticancer Activity

Research has demonstrated that benzamide derivatives can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Compounds containing the 4-(aminomethyl)benzamide structure have been evaluated for their cytotoxicity across several cancer cell lines, showing promising results against hematological malignancies and solid tumors . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, certain benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy, by downregulating its expression in resistant cell lines . This dual mechanism of action enhances its therapeutic potential.

The biological activity of 4-amino-2-methoxy-N-(2-methylpropyl)benzamide is likely mediated through several mechanisms:

- Targeting Viral Entry : Similar compounds have been shown to interfere with viral entry into host cells by inhibiting specific viral proteins.

- Inhibition of Kinases : The compound's structure allows it to bind effectively to RTKs, inhibiting their activity and disrupting downstream signaling pathways.

- Modulation of Enzyme Activity : By interacting with enzymes like DHFR, it can alter metabolic pathways essential for cell proliferation.

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluating the efficacy of various aminobenzamide derivatives found that those with structural similarities to 4-amino-2-methoxy-N-(2-methylpropyl)benzamide exhibited significant antiviral effects against filoviruses, highlighting their potential in therapeutic applications against viral infections .

- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of aminobenzamides on cancer cell lines, several derivatives showed IC50 values indicating strong antiproliferative activity. The results suggested that modifications in the benzamide structure could enhance activity against specific cancer types .

- Enzyme Inhibition Studies : Research on benzamide riboside revealed its ability to inhibit DHFR and other metabolic enzymes, leading to reduced cell viability in resistant cancer models. This underscores the importance of structural features in determining biological efficacy .

Q & A

Advanced Research Question

- Isozyme Profiling : Test against PPTase isoforms (e.g., AcpS vs. EntD) using fluorescence polarization assays .

- Kinetic Studies : Measure Kᵢ values under varied NAD⁺/ATP concentrations to assess competitive vs. non-competitive inhibition .

- CRISPR-Cas9 Knockouts : Validate target relevance in E. coli ΔAcpS strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.